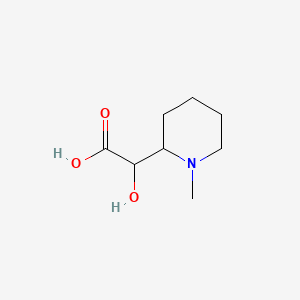![molecular formula C15H17NO B13606266 (s)-2-Amino-2-(2'-methyl-[1,1'-biphenyl]-3-yl)ethan-1-ol](/img/structure/B13606266.png)
(s)-2-Amino-2-(2'-methyl-[1,1'-biphenyl]-3-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(s)-2-Amino-2-(2’-methyl-[1,1’-biphenyl]-3-yl)ethan-1-ol is an organic compound that belongs to the class of amino alcohols This compound features a biphenyl structure with a methyl group and an amino alcohol functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(2’-methyl-[1,1’-biphenyl]-3-yl)ethan-1-ol can be achieved through several methods. One common approach involves the use of Grignard reagents. The Grignard reaction is a key method for forming carbon-carbon bonds and can be used to introduce the amino alcohol functionality into the biphenyl structure . The reaction typically involves the following steps:
- Preparation of the Grignard reagent by reacting an aryl halide with magnesium in an anhydrous ether solvent.
- Addition of the Grignard reagent to a suitable carbonyl compound, followed by hydrolysis to yield the desired amino alcohol.
Industrial Production Methods
Industrial production of (s)-2-Amino-2-(2’-methyl-[1,1’-biphenyl]-3-yl)ethan-1-ol may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(s)-2-Amino-2-(2’-methyl-[1,1’-biphenyl]-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce a primary amine.
Aplicaciones Científicas De Investigación
(s)-2-Amino-2-(2’-methyl-[1,1’-biphenyl]-3-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (s)-2-Amino-2-(2’-methyl-[1,1’-biphenyl]-3-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino alcohol functional group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The biphenyl structure provides rigidity and hydrophobic interactions, enhancing binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-phenylethanol: Similar structure but lacks the biphenyl moiety.
2-Amino-2-(4’-methyl-[1,1’-biphenyl]-3-yl)ethan-1-ol: Similar structure with a different substitution pattern on the biphenyl ring.
Uniqueness
(s)-2-Amino-2-(2’-methyl-[1,1’-biphenyl]-3-yl)ethan-1-ol is unique due to its specific substitution pattern and the presence of both amino and hydroxyl functional groups
Propiedades
Fórmula molecular |
C15H17NO |
|---|---|
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-[3-(2-methylphenyl)phenyl]ethanol |
InChI |
InChI=1S/C15H17NO/c1-11-5-2-3-8-14(11)12-6-4-7-13(9-12)15(16)10-17/h2-9,15,17H,10,16H2,1H3/t15-/m1/s1 |
Clave InChI |
NYDXBUXYXNDSAX-OAHLLOKOSA-N |
SMILES isomérico |
CC1=CC=CC=C1C2=CC(=CC=C2)[C@@H](CO)N |
SMILES canónico |
CC1=CC=CC=C1C2=CC(=CC=C2)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


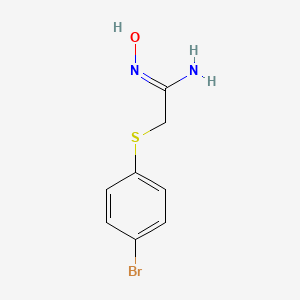

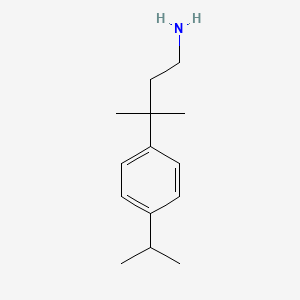
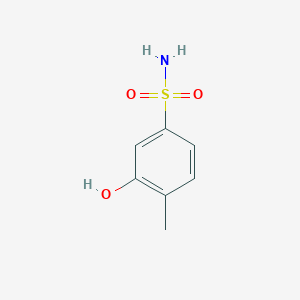
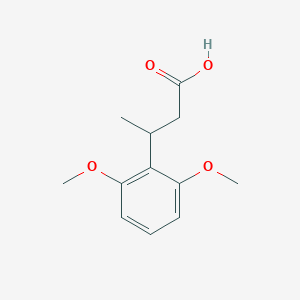
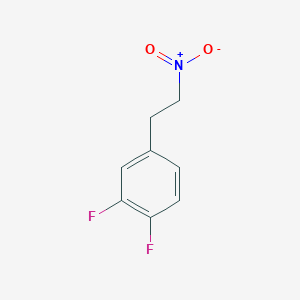
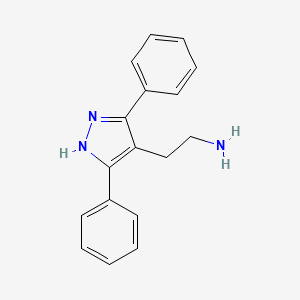
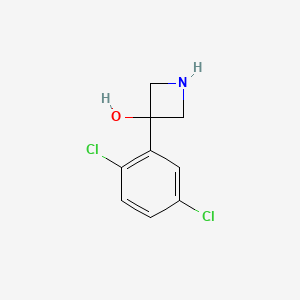
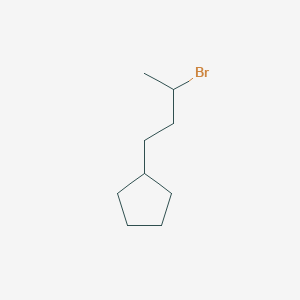
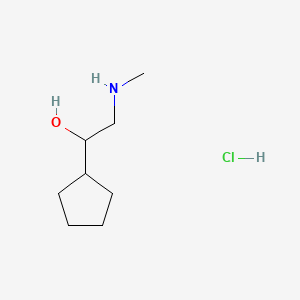
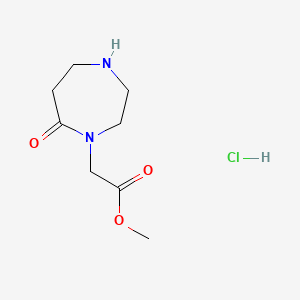

![Methyl 4-oxo-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13606234.png)
